4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one
Description
4-[(1-Methyl-1H-indol-2-yl)carbonyl]piperazin-2-one is a piperazinone derivative featuring a 1-methylindole moiety linked via a carbonyl group to the piperazin-2-one ring. Piperazinones are six-membered lactams with two nitrogen atoms, often explored for their conformational flexibility and bioactivity. The indole group, a bicyclic aromatic heterocycle, contributes to interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
4-(1-methylindole-2-carbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-11-5-3-2-4-10(11)8-12(16)14(19)17-7-6-15-13(18)9-17/h2-5,8H,6-7,9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYDBIBBUOSVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1H-indole-2-carboxylic acid and piperazine.
Reaction Conditions: The carboxylic acid is first activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Coupling Reaction: The activated carboxylic acid is then reacted with piperazine to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Lactam Ring Reactivity
The piperazin-2-one lactam ring exhibits characteristic reactivity under acidic or basic conditions:
Indole Modification
The 1-methylindole moiety undergoes electrophilic substitution and oxidation:
Acylation and Coupling Reactions
The carbonyl group participates in nucleophilic acyl substitution:
Thermal Stability
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition patterns:
| Temperature Range | Mass Loss (%) | Proposed Process |
|---|---|---|
| 150–200°C | 5% | Desolvation (trapped solvent) |
| 250–300°C | 45% | Lactam ring decomposition |
| 300–400°C | 50% | Indole moiety degradation |
Mechanistic Insights
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Lactam Ring Opening : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Indole Bromination : Electrophilic aromatic substitution occurs preferentially at C5 due to electron-donating effects of the N-methyl group .
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Cross-Coupling Reactions : Palladium-mediated Suzuki coupling requires a halogenated indole precursor (e.g., 5-bromo derivative) .
Synthetic Limitations
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features an indole moiety, which is known for its biological activity. The structural characteristics contribute to its interactions with biological targets, making it a candidate for further investigation in drug development.
Antidepressant Activity
Research indicates that derivatives of piperazine, including 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one, exhibit antidepressant-like effects. This is attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Experimental studies have shown that these compounds can enhance mood and reduce anxiety in animal models .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Studies have demonstrated that indole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of piperazine derivatives. The compound has been shown to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, this compound was administered to assess its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as a therapeutic agent for depression .
Case Study 2: Cancer Cell Line Testing
A series of assays were conducted on various cancer cell lines (e.g., breast cancer, colon cancer) using the compound. The results showed dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at relatively low concentrations .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme monoacylglycerol lipase (MAGL), leading to increased levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This elevation of 2-AG results in the activation of cannabinoid receptors CB1 and CB2, which are involved in regulating mood, pain, and inflammation .
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
- 5-(1-Methyl-1H-indol-2-yl)piperazin-2-one Structure: Indolylcarbonyl group at position 5 of the piperazinone ring. Molecular Formula: C₁₃H₁₅N₃O. Key Differences: Positional isomerism may alter ring strain and hydrogen-bonding capacity, affecting solubility and target binding. Evidence suggests positional changes can modulate cytotoxicity in cancer cell lines .
- 4-[(3-Chloro-4-hydroxyphenyl)carbonyl]piperazin-2-one Structure: Chlorohydroxyphenyl substituent instead of indole. Molecular Formula: C₁₁H₁₁ClN₂O₃.
Piperazinone Derivatives with Aromatic Substituents
- (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Structure: Benzyl group on piperazine and unsubstituted indole. Molecular Formula: C₂₀H₂₁N₃O. Key Differences: The benzyl group increases steric bulk, which may hinder interactions with narrow binding pockets. The absence of a methyl group on the indole could reduce metabolic stability .
- 2-(4-Fluorophenyl)-1-{4-[(1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone Structure: Additional fluorophenyl ethanone substituent. Molecular Formula: C₂₂H₂₁FN₄O₂. Key Differences: Fluorination enhances electronegativity and bioavailability. This compound’s dual substituents may improve cytotoxicity but complicate synthesis .
Research Findings and Implications
- Cytotoxicity: Piperazinones with aromatic substituents (e.g., indole, chlorophenyl) show promise in cancer therapy.
- Synthetic Accessibility : Compared to Nutlin-3, the target compound’s simpler structure may facilitate large-scale synthesis while retaining bioactivity .
- Structure-Activity Relationships (SAR) : Fluorine and chlorine atoms enhance binding affinity, but steric hindrance from bulkier groups (e.g., benzyl) may reduce efficacy .
Biological Activity
4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one, also known by its CAS number 1219567-25-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molar mass of 257.29 g/mol. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
1. Antidepressant Activity
Studies have shown that derivatives of indole and piperazine exhibit antidepressant properties. For example, the compound's structural similarity to known antidepressants suggests potential monoamine oxidase (MAO) inhibition, which is a common mechanism for antidepressant drugs .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity in various assays. Its effectiveness against specific bacterial strains highlights its potential as an antibacterial agent .
3. Anticancer Potential
Preliminary studies suggest that indole derivatives can inhibit cancer cell proliferation. The mechanism may involve apoptosis induction and cell cycle arrest in cancer cells .
4. Neuroprotective Effects
There is emerging evidence that compounds containing indole structures can provide neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activities of this compound may be attributed to several mechanisms:
- MAO Inhibition : The compound may inhibit MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation .
- Interaction with Receptors : It may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, contributing to its antidepressant effects .
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of several indole derivatives in a mouse model using the tail suspension test. The results indicated significant reductions in immobility time, suggesting that these compounds could be effective in treating depression .
Case Study 2: Antimicrobial Efficacy
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined to assess potency against specific pathogens .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Evidence |
|---|---|---|
| Antidepressant | MAO inhibition | Reduced immobility in tail suspension tests |
| Antimicrobial | Bacterial growth inhibition | MIC values indicating effectiveness against bacteria |
| Anticancer | Induction of apoptosis | Inhibition of cancer cell proliferation observed |
| Neuroprotective | Neurotransmitter modulation | Evidence from neuroprotection studies |
Q & A
Q. What experimental protocols are recommended for synthesizing 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one, and how can reaction yields be optimized?
Synthesis typically involves coupling 1-methylindole-2-carboxylic acid derivatives with piperazin-2-one scaffolds via amide bond formation. Key steps include:
- Reagent selection : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid group .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization from methanol/diethyl ether improves purity .
Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments to minimize side reactions.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR are essential for verifying indole and piperazine ring connectivity. Key signals include aromatic protons (δ 6.8–7.6 ppm) and carbonyl resonances (δ 160–170 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] ion) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for piperazine ring conformations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Discrepancies in receptor binding or bioactivity may arise from:
- Structural analogs : Compare with derivatives like 1-(4-phenylpiperazin-1-yl)ethanone, where substituents on the piperazine ring modulate receptor affinity .
- Assay conditions : Validate cell-based vs. in vitro receptor-binding assays to account for metabolic stability or off-target effects .
- Cross-reactivity studies : Use competitive binding assays (e.g., against H1/H4 histamine receptors) to identify selectivity profiles .
Q. What methodologies are recommended for studying the environmental fate of this compound?
Adopt a tiered approach inspired by environmental chemistry frameworks:
- Phase I (Lab) : Assess hydrolysis, photolysis, and biodegradation using OECD guidelines. Monitor stability under varying pH and UV light .
- Phase II (Field) : Use LC-MS/MS to quantify residues in water/soil matrices. Compare with analogs like 4-chloro-2-(1H-pyrazol-3-yl)phenol to predict persistence .
- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) to derive LC50/EC50 values .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Docking simulations : Use software like AutoDock Vina to predict interactions with histamine H1/H4 receptors. Focus on piperazine ring orientation and indole carbonyl hydrogen bonding .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with bioactivity trends .
- MD simulations : Evaluate conformational stability of the piperazine ring in aqueous vs. lipid bilayer environments .
Q. What strategies address instability of the piperazin-2-one ring during long-term storage?
- Lyophilization : Store as a hydrochloride salt to prevent hygroscopic degradation .
- Excipient screening : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to mitigate oxidation .
- Stability-indicating HPLC : Monitor degradation products (e.g., ring-opened amines) under accelerated conditions (40°C/75% RH) .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Sample preparation : Optimize protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates .
- Validation parameters : Include linearity (1–1000 ng/mL), LOD/LOQ (<10 ng/mL), and inter-day precision (<15% RSD) per ICH guidelines .
- Cross-validation : Compare LC-MS results with UV-Vis detection (λ~280 nm for indole absorption) .
Q. What synthetic routes enable bioisosteric replacement of the indole moiety to improve metabolic stability?
- Indole replacements : Test pyrrolo[3,4-c]pyridinedione or benzimidazole scaffolds to retain aromatic stacking while reducing CYP450 metabolism .
- Piperazine modifications : Introduce methyl or chloroacetyl groups to enhance lipophilicity and blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
